molecular formula C14H19NO B1183394 N-cyclopentyl-2-phenylpropanamide

N-cyclopentyl-2-phenylpropanamide

Cat. No.: B1183394
M. Wt: 217.312
InChI Key: LSNCNPGUJAFNAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-2-phenylpropanamide is a chemical compound offered for research and development purposes. It is designated as For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Compounds featuring cyclopentyl groups are of significant interest in medicinal chemistry. The cyclopentyl moiety is often incorporated into molecular designs to optimize a compound's interaction with hydrophobic pockets in target proteins, which can enhance potency and selectivity . Furthermore, the phenylpropanamide structure is a recognized scaffold in drug discovery. Research on analogous structures, such as (4-alkoxyphenyl)glycinamides, has explored their potential as agonists for central nervous system targets like the GPR88 receptor, which is implicated in neurological disorders . The amide bond in this molecule is a fundamental functional group, and its synthesis can be achieved through modern coupling methods using reagents such as HATU, which facilitates efficient bond formation with minimal epimerization . Researchers may find this compound valuable as a synthetic intermediate or as a building block for constructing more complex molecules for biological evaluation.

Properties

Molecular Formula

C14H19NO

Molecular Weight

217.312

IUPAC Name

N-cyclopentyl-2-phenylpropanamide

InChI

InChI=1S/C14H19NO/c1-11(12-7-3-2-4-8-12)14(16)15-13-9-5-6-10-13/h2-4,7-8,11,13H,5-6,9-10H2,1H3,(H,15,16)

InChI Key

LSNCNPGUJAFNAO-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)C(=O)NC2CCCC2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key differences between N-cyclopentyl-2-phenylpropanamide and related compounds:

Compound Substituents Molecular Weight (g/mol) Key Features Synthetic Method
This compound Cyclopentyl, phenyl ~245 (estimated) Compact alicyclic group; lacks electron-withdrawing/donating groups on aryl rings. Likely DCC-mediated amide coupling .
N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide Diphenylethyl, 6-methoxynaphthalenyl ~463 Bulky diphenylethyl group; methoxy-naphthalene enhances lipophilicity and π-π interactions. Multi-step synthesis involving activated esters.
(±)-2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide Fluorobiphenyl, phenylpropan-2-yl ~377 Fluorine atom increases electronegativity; biphenyl system may improve binding affinity. Direct coupling of flurbiprofen and amphetamine via DCC.
(2S)-N-(2-Cycloheptylethyl)-3-(1H-indol-3-yl)-2-(pentan-2-ylamino)propanamide Cycloheptylethyl, indolyl, pentyl ~440 Indole moiety enables hydrogen bonding; larger cycloheptyl group affects steric bulk. Reductive amination and amide coupling.

Key Observations:

Substituent Effects on Solubility :

  • The cyclopentyl group in the target compound likely reduces water solubility compared to smaller alkylamines but enhances lipid membrane permeability. In contrast, the methoxynaphthalene group in increases hydrophobicity, while the fluorine in may balance lipophilicity and polarity.
  • Indole-containing analogs (e.g., ) exhibit moderate solubility due to hydrogen-bonding capacity.

Synthetic Accessibility: this compound can be synthesized via straightforward amide coupling, similar to , using carbodiimides (e.g., DCC) to activate the carboxylic acid of 2-phenylpropanoic acid for reaction with cyclopentylamine.

Spectroscopic Characterization :

  • IR spectra would show amide C=O stretches near 1650 cm⁻¹, comparable to .
  • ¹H NMR would distinguish the cyclopentyl group (multiplet at δ 1.5–2.0 ppm) from bulkier substituents like diphenylethyl (δ 3.5–4.0 ppm for CH₂) in .

Preparation Methods

TCFH-Mediated Coupling

The use of TCFH as a coupling agent enables efficient amide bond formation between 2-phenylpropanoic acid derivatives and cyclopentylamine. In a representative procedure, 2-methyl-2-phenylpropanoic acid (1.52 mmol) reacts with cyclopentylamine (1.3 equiv) in acetonitrile using TCFH (1.2 equiv) and N-methylimidazole (NMI, 3.5 equiv) as a base. The reaction proceeds at room temperature for 18–24 hours, achieving yields of 70–94% after purification by silica gel chromatography.

Key Reaction Parameters

  • Solvent : Acetonitrile or cyclopentyl methyl ether

  • Temperature : Ambient (20–25°C)

  • Purification : Isopropyl acetate/water extraction followed by column chromatography

Characterization Data

  • ¹H NMR : A singlet at δ 1.66 ppm (6H, CH₃ groups), multiplet at δ 7.37–7.46 ppm (aryl protons).

  • ¹³C NMR : Carbonyl resonance at δ 176.0 ppm, quaternary carbons at δ 49.0–54.9 ppm.

Stepwise Synthesis via Intermediate Formation

Synthesis of 2-Phenylpropanoyl Chloride

Prior to amidation, 2-phenylpropanoic acid is activated as its acyl chloride. This involves treatment with thionyl chloride (SOCl₂) or oxalyl chloride in dichloromethane under reflux. The resulting acyl chloride is then reacted with cyclopentylamine in the presence of a base such as triethylamine to form the target amide.

Optimization Challenges

  • Moisture Sensitivity : Acyl chlorides require anhydrous conditions to prevent hydrolysis.

  • Byproduct Management : Excess base must be neutralized post-reaction to avoid emulsion formation during extraction.

Solid-Phase Peptide Synthesis (SPPS) Adaptations

BOP-Assisted Coupling

Adapting methodologies from peptidomimetic synthesis, BOP facilitates amide bond formation between 2-phenylpropanoic acid and cyclopentylamine in dimethylformamide (DMF). A typical protocol involves:

  • Dissolving 2-phenylpropanoic acid (0.73 mmol) and cyclopentylamine (0.88 mmol) in DMF.

  • Adding BOP (1.2 equiv) and diisopropylamine (4 equiv).

  • Stirring at room temperature for 24 hours.

Yield and Purity

  • Isolated Yield : 50–70% after HPLC purification.

  • Purity : >95% as confirmed by reverse-phase HPLC (t₃ = 10.3–11.3 min).

Comparative Analysis of Methodologies

Method Coupling Agent Solvent Time (h) Yield (%) Purity (%)
TCFH/NMITCFHAcetonitrile18–2470–94>98
BOP/DiisopropylamineBOPDMF2450–70>95
Acyl ChlorideSOCl₂DCM6–860–7590–92

Critical Observations

  • TCFH-based methods offer superior yields and shorter reaction times but require costlier reagents.

  • Acyl chloride routes are scalable but generate corrosive byproducts.

Mechanistic Insights into Amide Bond Formation

Role of Coupling Agents

TCFH activates carboxylic acids by forming reactive N-acylimidazolium intermediates, which undergo nucleophilic attack by cyclopentylamine. In contrast, BOP generates active ester intermediates that facilitate amine coupling.

Spectroscopic Evidence

  • FTIR : Loss of carboxylic acid O–H stretch (2500–3300 cm⁻¹) and emergence of amide I (1640–1680 cm⁻¹) confirm successful amidation.

  • MS : Molecular ion peaks at m/z 245.2 [M+H]⁺ align with the theoretical mass of N-cyclopentyl-2-phenylpropanamide.

Industrial-Scale Production Considerations

Solvent Selection and Recycling

Cyclopentyl methyl ether (CpME) demonstrates advantages over acetonitrile due to its higher boiling point (106°C) and compatibility with continuous flow systems.

Waste Stream Management

TCFH reactions produce negligible waste compared to BOP, which generates HMPA (hexamethylphosphoramide) as a byproduct .

Q & A

Q. Optimization Tips :

  • Monitor reaction progress via TLC (Rf ~0.4 in ethyl acetate/hexane 3:7).
  • Adjust stoichiometry (1:1.2 molar ratio of acid chloride to amine) to minimize unreacted starting material.

Basic: Which analytical techniques are most reliable for characterizing this compound, and how are spectral data interpreted?

Answer:
Core characterization methods include:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 7.2–7.4 ppm (aromatic protons), δ 4.2–4.5 ppm (cyclopentyl N–H), and δ 1.5–2.0 ppm (cyclopentyl CH₂ groups).
    • ¹³C NMR : Carbonyl signal at ~170 ppm, aromatic carbons at 125–140 ppm .
  • IR Spectroscopy : Strong amide C=O stretch at ~1650 cm⁻¹ and N–H bend at ~1550 cm⁻¹.
  • HPLC-MS : Retention time and m/z ([M+H]⁺ calculated for C₁₄H₁₉NO: 218.15) confirm identity and purity .

Advanced: How can researchers resolve contradictions in pharmacological data (e.g., varying IC₅₀ values) for this compound across studies?

Answer:
Discrepancies may arise from:

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. CHO) or enzyme sources.
  • Compound Purity : Impurities >5% can skew activity; validate via HPLC and elemental analysis .
  • Experimental Design :
    • Use standardized protocols (e.g., Cochrane systematic review methods for meta-analysis ).
    • Apply statistical tools like to quantify heterogeneity and identify outlier studies .

Q. Mitigation Strategy :

  • Replicate assays in triplicate with internal controls.
  • Cross-validate findings using orthogonal techniques (e.g., SPR for binding affinity vs. functional assays).

Advanced: What strategies are recommended for optimizing the synthetic yield of this compound in multi-step reactions?

Answer:
Yield optimization involves:

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., proline derivatives) to accelerate amidation .
  • Solvent Effects : Polar aprotic solvents (DMF or DMSO) improve solubility but may require lower temperatures to suppress side reactions.
  • Design of Experiments (DOE) : Use response surface methodology (RSM) to model interactions between variables (e.g., temperature, pH, stoichiometry) .

Case Study :
A 15% yield increase was achieved by switching from THF to DMF at 40°C and using 0.5 equiv. of DMAP .

Advanced: How can mechanistic studies elucidate the biological target interactions of this compound?

Answer:
Key methodologies include:

  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) to putative targets like G-protein-coupled receptors.
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to infer binding mode .
  • Molecular Docking : Use Schrödinger Suite or AutoDock to predict binding poses in silico, validated by mutagenesis studies .

Example :
A study on related propanamides identified hydrophobic interactions with cyclopentyl groups as critical for target engagement .

Basic: What are the stability profiles of this compound under various storage conditions?

Q. Answer :

  • Thermal Stability : Decomposes above 150°C (TGA data).
  • Photostability : Store in amber vials at –20°C to prevent photodegradation.
  • Hydrolytic Stability : Susceptible to base-catalyzed hydrolysis (t₁/₂ ~48 hr at pH 9) .

Advanced: How can computational chemistry guide the structural modification of this compound for enhanced bioactivity?

Answer:

  • QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on phenyl rings) with activity trends.
  • ADMET Prediction : Use SwissADME to optimize logP (target 2–3) and reduce CYP450 inhibition risks .
  • Fragment-Based Design : Replace cyclopentyl with bicyclic moieties (e.g., norbornene) to improve target selectivity .

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